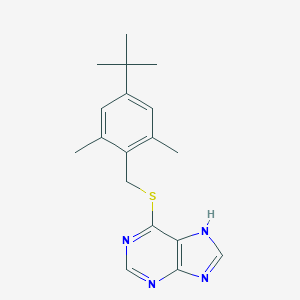
4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide is a chemical compound that has been widely studied for its potential biological and pharmacological applications. This compound is a purine derivative that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide involves the inhibition of certain enzymes that are involved in inflammation and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS). These enzymes are involved in the production of inflammatory mediators and reactive oxygen species (ROS) that can damage cells and tissues.
Biochemical and Physiological Effects:
4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins, leukotrienes, and nitric oxide. It has also been shown to increase the activity of certain antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to induce apoptosis in cancer cells and inhibit their growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide in lab experiments include its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, there are also some limitations to using this compound in lab experiments. It may exhibit different effects in vivo compared to in vitro, and its toxicity and pharmacokinetics may need to be further studied.
Zukünftige Richtungen
There are many future directions for the study of 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Another direction is to study its effects on other inflammatory and oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, its toxicity and pharmacokinetics need to be further studied to determine its safety and efficacy for human use.
In conclusion, 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide is a promising compound that has shown potential biological and pharmacological applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Synthesemethoden
The synthesis of 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide involves the reaction of 4-tert-butyl-2,6-dimethylbenzyl chloride with 6-mercapto-9H-purine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography to obtain pure 4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-2,6-dimethylbenzyl 9H-purin-6-yl sulfide has been studied for its potential biological and pharmacological applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress.
Eigenschaften
Molekularformel |
C18H22N4S |
|---|---|
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
6-[(4-tert-butyl-2,6-dimethylphenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C18H22N4S/c1-11-6-13(18(3,4)5)7-12(2)14(11)8-23-17-15-16(20-9-19-15)21-10-22-17/h6-7,9-10H,8H2,1-5H3,(H,19,20,21,22) |
InChI-Schlüssel |
NSYXQZGCPBFVOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1CSC2=NC=NC3=C2NC=N3)C)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1CSC2=NC=NC3=C2NC=N3)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[({4-ethyl-5-[4-(propanoylamino)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282693.png)
![4-[({5-[4-(acetylamino)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282694.png)
![1-Benzyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B282697.png)
![1-benzyl-4-({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B282699.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B282705.png)
![5-[(3-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B282706.png)
![5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B282707.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B282708.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylbenzyl)acetamide](/img/structure/B282709.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B282710.png)
![4-({[5-(butyrylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B282713.png)
![N-[5-({2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B282714.png)
![N-(2-fluorophenyl)-4-[({5-[(2-methylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzamide](/img/structure/B282715.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B282716.png)